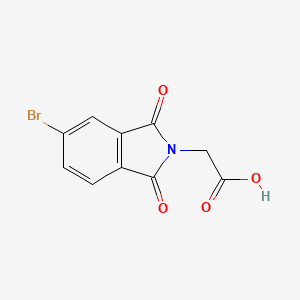

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

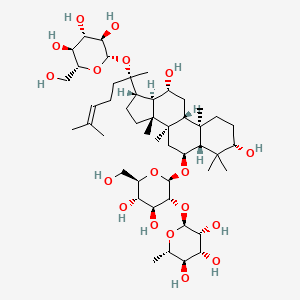

(5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)-acetic acid, also known as BDI-acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDI-acid is a heterocyclic compound that consists of a five-membered ring and a six-membered ring. The molecule contains a bromine atom and two carbonyl groups, which make it a versatile compound for various applications.

Scientific Research Applications

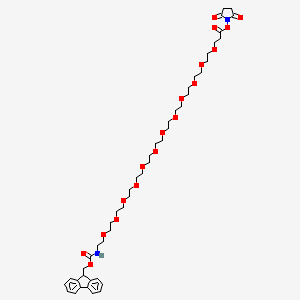

Electrochemical DNA Hybridization Sensors

A notable application of derivatives related to (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-acetic acid is in the development of electrochemical DNA hybridization sensors. Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), a derivative, was utilized for creating a conducting polymer-based electrochemical hybridization sensor. This sensor demonstrated a sensitivity of 0.62 microA/nmole and a detection limit of 1 nmole, showing promising applications in biosensing technologies for detecting single and double-stranded DNA through electrochemical signals (Cha et al., 2003).

Molecular Interaction Studies

Another research avenue explored the molecular interactions of N-phthaloylglycine (a compound structurally similar to this compound) in different solvents. This study conducted ultrasonic measurements in ethyl alcohol and DMSO, providing insights into the molecular behavior of such compounds in polar and non-polar environments, indicating potential for diverse applications in solvent dynamics and material science (Tekade et al., 2018).

Crystal Structure Analysis

Research on crystal structures of related compounds has provided foundational knowledge for understanding the geometric and electronic structures of this compound derivatives. Studies comparing crystal structures of similar compounds have enhanced our understanding of their potential interactions in solid states, paving the way for advanced material design and pharmaceutical applications (Karmakar & Baruah, 2008).

Green Chemistry in Drug Design

The principles of green chemistry have been applied to synthesize analogs of this compound, focusing on environmentally friendly methods. This approach has led to the development of potential analgesic and antipyretic compounds, demonstrating the compound's versatility and its derivatives in sustainable pharmaceutical manufacturing (Reddy et al., 2014).

Ligand Design and Coordination Chemistry

The compound and its derivatives have found applications in ligand design for coordination chemistry. Studies involving the synthesis and characterization of complexes with metals such as cobalt and nickel have expanded our knowledge on the coordination behavior of these molecules, offering insights into their potential use in catalysis, material science, and medicinal chemistry (Liu et al., 2011).

properties

IUPAC Name |

2-(5-bromo-1,3-dioxoisoindol-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO4/c11-5-1-2-6-7(3-5)10(16)12(9(6)15)4-8(13)14/h1-3H,4H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUKVUYSOJWGSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966790 |

Source

|

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5238-66-4 |

Source

|

| Record name | (5-Bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B6593272.png)